molecular formula C10H14O4 B14396658 Dimethyl (cyclopent-1-en-1-yl)propanedioate CAS No. 88444-66-0

Dimethyl (cyclopent-1-en-1-yl)propanedioate

Cat. No.: B14396658
CAS No.: 88444-66-0
M. Wt: 198.22 g/mol
InChI Key: GLEORAMJEHMSTN-UHFFFAOYSA-N
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Description

Dimethyl (cyclopent-1-en-1-yl)propanedioate is an organic compound with a unique structure that combines a cyclopentene ring with a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (cyclopent-1-en-1-yl)propanedioate typically involves the reaction of cyclopentene with dimethyl malonate under specific conditions. One common method involves the use of a base such as sodium ethoxide to deprotonate the dimethyl malonate, followed by the addition of cyclopentene. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (cyclopent-1-en-1-yl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl (cyclopent-1-en-1-yl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (cyclopent-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The cyclopentene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the cyclopentene ring.

    Cyclopentene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Dimethyl (cyclopent-1-en-1-yl)propanedioate is unique due to its combination of a cyclopentene ring and propanedioate ester groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

88444-66-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-(cyclopenten-1-yl)propanedioate

InChI

InChI=1S/C10H14O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h5,8H,3-4,6H2,1-2H3

InChI Key

GLEORAMJEHMSTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCC1)C(=O)OC

Origin of Product

United States

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